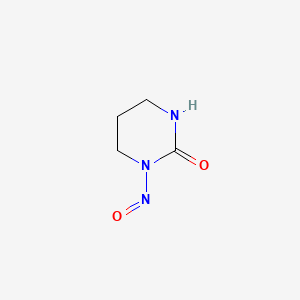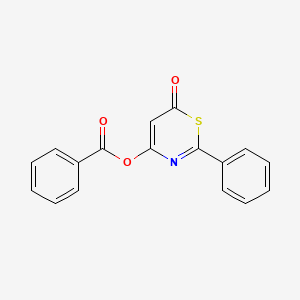![molecular formula C11H18N2O2 B13792845 4-({[2-(Dimethylamino)ethyl]amino}methyl)benzene-1,2-diol](/img/structure/B13792845.png)
4-({[2-(Dimethylamino)ethyl]amino}methyl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[2-(Dimethylamino)ethyl]amino}methyl)benzene-1,2-diol is an organic compound with the molecular formula C11H18N2O2 It is characterized by the presence of a benzene ring substituted with a dimethylaminoethyl group and a hydroxyl group at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2-(Dimethylamino)ethyl]amino}methyl)benzene-1,2-diol typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the efficiency and scalability of the production process, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-({[2-(Dimethylamino)ethyl]amino}methyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-({[2-(Dimethylamino)ethyl]amino}methyl)benzene-1,2-diol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-({[2-(Dimethylamino)ethyl]amino}methyl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-(2-Methylaminoethyl)benzene-1,2-diol: Similar in structure but with a methylaminoethyl group instead of a dimethylaminoethyl group.
Dopamine: A well-known neurotransmitter with a similar benzene-1,2-diol structure but different substituents.
Uniqueness
4-({[2-(Dimethylamino)ethyl]amino}methyl)benzene-1,2-diol is unique due to its specific substituents, which confer distinct chemical and biological properties. Its dimethylaminoethyl group allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H18N2O2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
4-[[2-(dimethylamino)ethylamino]methyl]benzene-1,2-diol |
InChI |
InChI=1S/C11H18N2O2/c1-13(2)6-5-12-8-9-3-4-10(14)11(15)7-9/h3-4,7,12,14-15H,5-6,8H2,1-2H3 |
InChI Key |
LCBTUDIELATKFG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNCC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


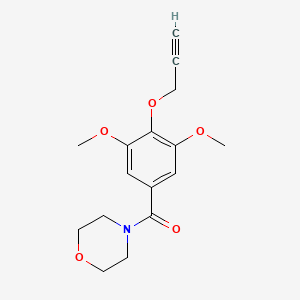
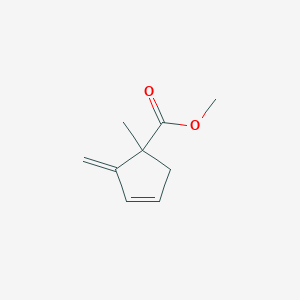

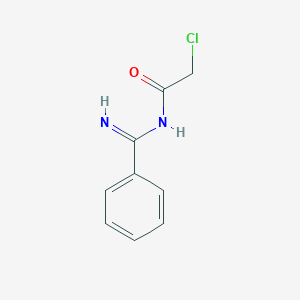
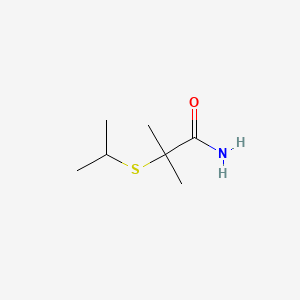

![4,8-Methano-1H-pyrrolo[3,2-c]azocine(9CI)](/img/structure/B13792804.png)
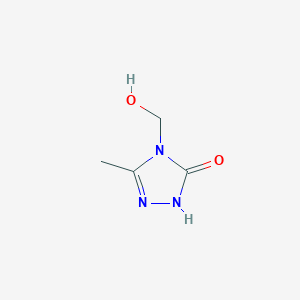
![1H-Pyrrole-3-carboxylicacid,2,4-dimethyl-5-[(2-methyl-1-oxopropoxy)acetyl]-,ethylester(9CI)](/img/structure/B13792807.png)
